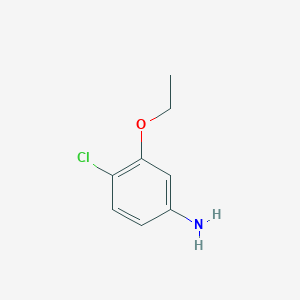

4-Chloro-3-ethoxyaniline

Description

BenchChem offers high-quality 4-Chloro-3-ethoxyaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-ethoxyaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-ethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-2-11-8-5-6(10)3-4-7(8)9/h3-5H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQWIIGQFDFTCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674586 | |

| Record name | 4-Chloro-3-ethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852854-42-3 | |

| Record name | 4-Chloro-3-ethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to a Key Synthetic Intermediate: 4-Chloro-3-ethoxyaniline

A Note on Chemical Identification: Initial searches for the compound 4-Chloro-3-ethoxyaniline with CAS number 852854-42-3 did not yield a positive identification in public chemical databases. This guide will instead focus on a structurally related and commercially significant compound, 4-Ethoxyaniline , also known as p-Phenetidine, which has the CAS number 156-43-4 .[1][2][3] For clarity and accuracy, this whitepaper will detail the properties, synthesis, and applications of 4-Ethoxyaniline. A comparative discussion on the potential characteristics of the originally named compound, 4-Chloro-3-ethoxyaniline, will be included based on established principles of organic chemistry.

Section 1: Introduction to 4-Ethoxyaniline (p-Phenetidine)

4-Ethoxyaniline is an aromatic organic compound with the chemical formula C₈H₁₁NO.[2][3][4] It is a derivative of aniline, featuring an ethoxy group (-OCH₂CH₃) at the para (4-) position of the benzene ring.[1] This compound is a colorless to reddish-brown liquid that can darken upon exposure to air and light.[2] It serves as a versatile intermediate in the synthesis of a wide range of commercially important products, including dyes, pharmaceuticals, and other specialty chemicals.[2][4]

Table 1: Physicochemical Properties of 4-Ethoxyaniline

| Property | Value |

| CAS Number | 156-43-4[1][3] |

| Molecular Formula | C₈H₁₁NO[2][3][4] |

| Molecular Weight | 137.18 g/mol [1][3] |

| Appearance | Colorless to reddish-brown liquid[2] |

| Melting Point | 2-5 °C |

| Boiling Point | 250-254 °C[2] |

| Density | 1.065 g/mL at 25 °C |

| Refractive Index | 1.559 at 20 °C |

Section 2: Synthesis of Substituted Anilines

The synthesis of substituted anilines like 4-ethoxyaniline and the hypothetical 4-chloro-3-ethoxyaniline typically involves the reduction of the corresponding substituted nitrobenzene. This is a fundamental transformation in industrial organic chemistry.

A common synthetic route for 4-chloroaniline involves the catalytic hydrogenation of p-chloronitrobenzene using a catalyst like Raney nickel.[5] This reaction is typically carried out in a solvent such as ethanol under hydrogen pressure.[5]

Conceptual Synthesis of 4-Chloro-3-ethoxyaniline:

A plausible laboratory-scale synthesis for 4-Chloro-3-ethoxyaniline would likely start from a commercially available precursor such as 2-chloro-5-nitrophenol. The synthesis could proceed via the following conceptual steps:

-

Williamson Ether Synthesis: The phenolic hydroxyl group of 2-chloro-5-nitrophenol would be deprotonated with a suitable base (e.g., sodium hydroxide or potassium carbonate) and then reacted with an ethylating agent like ethyl iodide or diethyl sulfate to form 4-chloro-3-ethoxynitrobenzene.

-

Reduction of the Nitro Group: The nitro group of the resulting 4-chloro-3-ethoxynitrobenzene would then be reduced to an amine. This can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ gas with a Palladium, Platinum, or Nickel catalyst) or by using a metal-acid system like tin and hydrochloric acid.

Caption: Conceptual synthetic workflow for 4-Chloro-3-ethoxyaniline.

Section 3: Spectroscopic Characterization

The structural elucidation of substituted anilines relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Expected Spectroscopic Data for 4-Chloro-3-ethoxyaniline:

-

¹H NMR: The proton NMR spectrum would be expected to show a triplet and a quartet for the ethyl group protons. The aromatic region would display signals corresponding to the three protons on the benzene ring, with their chemical shifts and coupling patterns influenced by the chloro, ethoxy, and amino substituents.

-

¹³C NMR: The carbon NMR spectrum would exhibit distinct signals for the two carbons of the ethyl group and the six carbons of the aromatic ring. The chemical shifts would be indicative of the electronic environment of each carbon atom.

-

IR Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretching of the primary amine (typically in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O and C-Cl stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak).

For comparison, spectroscopic data for the related compound, 3-ethoxyaniline, is publicly available and shows characteristic peaks for the ethoxy and amino-substituted benzene ring.[6]

Section 4: Applications in Research and Drug Development

Substituted anilines are crucial building blocks in the pharmaceutical and agrochemical industries. The presence of halogen and alkoxy groups on the aniline ring can significantly influence the biological activity of the resulting molecules.

Established Applications of Related Compounds:

-

4-Ethoxyaniline (p-Phenetidine): This compound is a known intermediate in the synthesis of pharmaceuticals and dyes.[2][4] It is a metabolite of the drugs phenacetin and bucetin.[2]

-

4-Chloroaniline: This is a key intermediate in the production of various pesticides, drugs, and dyes.[7]

Potential Applications of 4-Chloro-3-ethoxyaniline:

The unique substitution pattern of 4-chloro-3-ethoxyaniline makes it an attractive scaffold for medicinal chemistry. The combination of a chloro group (which can modulate lipophilicity and metabolic stability) and an ethoxy group (which can participate in hydrogen bonding) on an aniline core provides a template for designing molecules with specific biological targets. Chloro-containing compounds are prevalent in FDA-approved drugs, highlighting the importance of this functional group in drug design.[8][9]

Caption: Role of substituted anilines as intermediates in various industries.

Section 5: Safety and Handling

Substituted anilines, as a class of compounds, should be handled with care due to their potential toxicity.

General Safety Precautions for Anilines:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[10][11] Avoid breathing dust, fumes, or vapors.[11] Prevent contact with skin, eyes, and clothing.[11]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10][11]

-

First Aid:

-

Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.[10][11]

-

Skin Contact: Wash off immediately with plenty of soap and water.[10] Remove contaminated clothing.[10]

-

Eye Contact: Rinse cautiously with water for several minutes.[10][11] Remove contact lenses if present and easy to do.[10][11]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[10][11]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Store locked up.[10][11]

Many chloroanilines are classified as toxic and may have other health hazards, including the potential to cause cancer.[12] 4-Ethoxyaniline is also classified as harmful if swallowed, in contact with skin, or if inhaled, and may cause an allergic skin reaction.[2][13]

References

- 4-Chloro-3-methoxyaniline - SAFETY DATA SHEET. (2012-07-05).

- SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-06).

- SAFETY DATA SHEET - Fisher Scientific. (2024-03-30).

- 4-Chloro-3-ethoxyaniline - MySkinRecipes.

- Optimizing Synthesis with 4-Chloro-3-methoxyaniline: A Chemical Manufacturer's Perspective - NINGBO INNO PHARMCHEM CO.,LTD.

- Safety data sheet - CPAChem. (2024-01-17).

- Sourcing 4-Chloro-3-methoxyaniline: A Key Intermediate for Chemical Innovation. (2025-11-01).

- 4-Ethoxyaniline | C8H11NO | CID 9076 - PubChem.

- 4-Chloroaniline 103500 - Safety Data Sheet.

- The Chemical Versatility of 4-Ethoxyaniline: From Dyes to Potential Pharmaceutical Intermediates - NINGBO INNO PHARMCHEM CO.,LTD.

- p-Phenetidine - Wikipedia.

- 4-Chloroaniline synthesis - ChemicalBook.

- 4-Ethoxyaniline 0.98 p-Phenetidine - Sigma-Aldrich.

- 4-ethoxyaniline - 156-43-4, C8H11NO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025-05-20).

- p-Phenetidine (4-Ethoxyaniline) - Advent Chembio.

- 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed. (2019-07-01).

- 4-Chloroaniline | C6H6ClN | MD Topology | NMR | X-Ray.

- 156-43-4 Phenetidine C8H11NO, Formula,NMR,Boiling Point,Density,Flash Point - Guidechem.

- 3-Ethoxyaniline(621-33-0) 1H NMR spectrum - ChemicalBook.

Sources

- 1. 4-Ethoxyaniline | C8H11NO | CID 9076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. p-Phenetidine - Wikipedia [en.wikipedia.org]

- 3. p-Phenetidine (4-Ethoxyaniline) | Advent [adventchembio.com]

- 4. nbinno.com [nbinno.com]

- 5. 4-Chloroaniline synthesis - chemicalbook [chemicalbook.com]

- 6. 3-Ethoxyaniline(621-33-0) 1H NMR [m.chemicalbook.com]

- 7. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. dcfinechemicals.com [dcfinechemicals.com]

- 13. cpachem.com [cpachem.com]

An In-Depth Technical Guide to 4-Chloro-3-ethoxyaniline: A Key Intermediate in Modern Chemistry

This guide provides a comprehensive technical overview of 4-Chloro-3-ethoxyaniline, a substituted aniline that serves as a critical building block in various sectors, most notably in pharmaceutical research and development. We will delve into its fundamental chemical properties, logical synthesis pathways, and its significant role as a precursor to advanced therapeutic agents, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Molecular and Physicochemical Profile

4-Chloro-3-ethoxyaniline, also known by its IUPAC name (4-chloro-3-ethoxyphenyl)amine, is an aromatic amine whose structural features—a chloro group and an ethoxy group on the aniline ring—make it a versatile reagent for organic synthesis.[1] These substitutions influence the reactivity of the aromatic ring and the nucleophilicity of the amino group, allowing for its strategic incorporation into more complex molecules.

| Property | Value for 4-Chloro-3-ethoxyaniline | Comparative Data |

| Molecular Formula | C₈H₁₀ClNO[1][2] | - |

| Molecular Weight | 171.6 g/mol [1] | - |

| CAS Number | 852854-42-3[1][2] | - |

| Appearance | No data available (likely a solid or liquid) | 4-Chloro-3-methoxyaniline: White/off-white powder.[3] 4-Chloroaniline: White or pale yellow solid.[4] |

| Melting Point | No data available | 4-Chloro-3-methoxyaniline: 78 - 81 °C.[3] 4-Chloroaniline: 69.5 °C.[4] |

| Boiling Point | No data available | 4-Ethoxyaniline: 250 °C.[5] 4-Chloroaniline: 232.2 °C.[6] |

| Solubility | No data available | 4-Chloroaniline is soluble in organic solvents and hot water, with limited solubility in cold water.[6] |

Strategic Synthesis of 4-Chloro-3-ethoxyaniline

The most logical and widely practiced method for synthesizing substituted anilines is the reduction of the corresponding nitroaromatic compound. This transformation is efficient, high-yielding, and a cornerstone of industrial organic synthesis. The synthesis of 4-Chloro-3-ethoxyaniline follows this trusted pathway, starting from its nitro precursor, 4-chloro-3-ethoxy-1-nitrobenzene.

Synthesis Workflow Diagram

The diagram below illustrates the straightforward, single-step reduction process.

Caption: A diagram of the catalytic hydrogenation workflow.

Self-Validating Experimental Protocol

This protocol is based on established methods for the reduction of nitroaromatic compounds. The successful synthesis is validated by the consumption of the starting material (monitored by Thin Layer Chromatography) and the isolation of a product with the expected molecular weight.

Objective: To synthesize 4-Chloro-3-ethoxyaniline via catalytic hydrogenation of 4-chloro-3-ethoxy-1-nitrobenzene.

Materials:

-

4-chloro-3-ethoxy-1-nitrobenzene (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (approx. 1-5 mol%)

-

Ethanol (or Methanol), reagent grade

-

Hydrogen gas (H₂)

-

Parr hydrogenation apparatus or similar high-pressure reactor

-

Filtration setup (e.g., Buchner funnel with Celite or filter paper)

-

Rotary evaporator

Procedure:

-

Reactor Setup: Ensure the high-pressure reactor is clean, dry, and properly assembled according to the manufacturer's instructions. Purge the vessel with an inert gas (e.g., nitrogen or argon) to remove any residual oxygen.

-

Charging the Reactor: To the reactor vessel, add 4-chloro-3-ethoxy-1-nitrobenzene. Add a sufficient volume of ethanol to fully dissolve the starting material and create a stirrable slurry with the catalyst.

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution. Causality Note: Pd/C is a highly efficient and reusable catalyst for hydrogenation. It provides a high surface area for the reaction to occur, significantly increasing the reaction rate.

-

Sealing and Purging: Seal the reactor. Purge the system again with inert gas before introducing hydrogen. This step is critical to prevent the formation of explosive mixtures of hydrogen and air.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi, but this may require optimization). Begin stirring and heat the reaction mixture to a moderate temperature (e.g., 40-60 °C). Expertise Insight: The reaction is exothermic. Monitoring the temperature and hydrogen uptake is crucial. A drop in pressure indicates hydrogen consumption and reaction progress.

-

Reaction Monitoring: The reaction is typically complete when hydrogen uptake ceases. This can be confirmed by taking a small aliquot (after safely depressurizing and purging the reactor) and analyzing it via Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.

-

Catalyst Removal: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with inert gas. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product. Trustworthiness Check: Complete removal of the pyrophoric palladium catalyst is essential for safety and product purity.

-

Product Isolation: Concentrate the filtrate using a rotary evaporator to remove the ethanol. The remaining residue is the crude 4-Chloro-3-ethoxyaniline.

-

Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography if a higher purity is required for subsequent applications.

Application in Drug Development: A Precursor to Hepatitis B and D Entry Inhibitors

A significant and high-value application of 4-Chloro-3-ethoxyaniline is in the synthesis of inhibitors targeting the Sodium Taurocholate Co-transporting Polypeptide (NTCP).

The Role of NTCP in Viral Hepatitis

NTCP (gene symbol SLC10A1) is a protein primarily found on the surface of liver cells (hepatocytes). Its main physiological role is to transport bile acids from the blood into the liver.[7][8] However, this protein has been identified as the high-affinity entry receptor for both the Hepatitis B Virus (HBV) and its satellite, the Hepatitis D Virus (HDV).[7][9] The virus essentially hijacks NTCP to gain entry into hepatocytes, initiating infection.[10] Therefore, blocking this interaction with a small molecule inhibitor is a promising therapeutic strategy to prevent viral entry and treat chronic HBV and HDV infections.[9]

Mechanism of NTCP Inhibition

The diagram below outlines the mechanism of HBV entry and how NTCP inhibitors intervene.

Caption: HBV entry via NTCP and its blockage by an inhibitor.

Role of 4-Chloro-3-ethoxyaniline in Synthesizing Inhibitors

Substituted anilines are crucial starting materials for creating libraries of potential drug candidates. In the context of NTCP inhibitors, 4-Chloro-3-ethoxyaniline can be used to synthesize novel benzamide analogues.[11] The amino group of the aniline is readily acylated by a substituted benzoic acid or acyl chloride to form a stable amide bond, which is a common structural motif in many approved drugs.

The specific chloro and ethoxy substituents on the aniline ring provide a unique electronic and steric profile that can be fine-tuned to optimize the molecule's binding affinity to the NTCP receptor, as well as its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

Other Industrial Applications

Beyond its critical role in pharmaceuticals, 4-Chloro-3-ethoxyaniline is also a valuable intermediate in other chemical industries:

-

Dye and Pigment Synthesis: Like many anilines, it serves as a precursor in the manufacturing of azo dyes and pigments used in textiles and printing inks.[2] The amino group can be diazotized and coupled with other aromatic compounds to produce vibrant and stable colorants.

-

Agrochemicals: The molecule can be incorporated into the structure of certain herbicides and pesticides, where the substituted aniline moiety is essential for the compound's biological activity.[2]

Safety and Handling Protocols

Disclaimer: A specific Material Safety Data Sheet (MSDS) for 4-Chloro-3-ethoxyaniline (CAS 852854-42-3) is not widely available. The following guidelines are based on safety data for structurally analogous compounds such as 4-Chloro-3-methoxyaniline and 4-Chloroaniline.[3][4] This information should be used as a general guide, and a comprehensive risk assessment should be performed before handling this chemical.

-

Hazard Classification (Anticipated):

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

Respiratory Protection: Handle only in a well-ventilated area or a chemical fume hood. If dust or aerosols may be generated, use a certified respirator.

-

-

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust, fumes, or vapors.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[3]

-

Store locked up or in an area accessible only to qualified personnel.

-

-

First Aid Measures:

-

If Swallowed: Immediately call a poison center or doctor. Do not induce vomiting.

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Conclusion

4-Chloro-3-ethoxyaniline is a strategically important chemical intermediate with a well-defined molecular structure and formula. Its value is particularly evident in the field of drug discovery, where it serves as a key building block for the synthesis of novel NTCP inhibitors, offering a modern therapeutic approach for chronic Hepatitis B and D. While its direct physical properties are not extensively documented, its synthesis is achievable through robust and well-understood chemical reductions. Proper handling, guided by the safety profiles of analogous compounds, is essential for its safe and effective use in research and manufacturing.

References

-

4-Chloro-3-ethylaniline | C8H10ClN | CID 20714347 . PubChem, National Center for Biotechnology Information. [Link]

-

4-Chloro-3-methoxyaniline | C7H8ClNO | CID 13103692 . PubChem, National Center for Biotechnology Information. [Link]

-

Discovery of a novel sodium taurocholate cotransporting polypeptide (NTCP) inhibitor: Design, synthesis, and anti-proliferative activities . European Journal of Medicinal Chemistry. [Link]

-

4-Chloro-3-ethoxyaniline . MySkinRecipes. [Link]

-

4-CHLORO-2-ETHOXY-1-NITROBENZENE price & availability . MOLBASE. [Link]

-

Discovery of a novel sodium taurocholate cotransporting polypeptide (NTCP) inhibitor: Design, synthesis, and anti-proliferative activities | Request PDF . ResearchGate. [Link]

-

4-Ethoxyaniline | C8H11NO | CID 9076 . PubChem, National Center for Biotechnology Information. [Link]

-

4-Chloroaniline | ClC6H4NH2 | CID 7812 . PubChem, National Center for Biotechnology Information. [Link]

-

4-Chloro-3-methylaniline | C7H8ClN | CID 23536 . PubChem, National Center for Biotechnology Information. [Link]

-

4-Chloroaniline | Solubility of Things . Solubility of Things. [Link]

-

4-ethoxyaniline - 156-43-4, C8H11NO, density, melting point, boiling point, structural formula, synthesis . ChemSynthesis. [Link]

-

4-CHLOROANILINE . Ataman Kimya. [Link]

-

Multitasking Na+/Taurocholate Cotransporting Polypeptide (NTCP) as a Drug Target for HBV Infection: From Protein Engineering to Drug Discovery . MDPI. [Link]

-

Effect of mTOR inhibitors on sodium taurocholate cotransporting polypeptide (NTCP) function in vitro . Frontiers in Pharmacology. [Link]

-

Taurochotine Drug Design as Sodium Taurocholate Co-Transporting Polypeptide (NTCP) Inhibitor for HBV Treatment, in Silico Approach . Scholars Middle East Publishers. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 4-Chloro-3-ethoxyaniline [myskinrecipes.com]

- 3. 4-Chloro-3-methoxyaniline | C7H8ClNO | CID 13103692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Effect of mTOR inhibitors on sodium taurocholate cotransporting polypeptide (NTCP) function in vitro [frontiersin.org]

- 9. Discovery of a novel sodium taurocholate cotransporting polypeptide (NTCP) inhibitor: Design, synthesis, and anti-proliferative activities [ccspublishing.org.cn]

- 10. Taurochotine Drug Design as Sodium Taurocholate Co-Transporting Polypeptide (NTCP) Inhibitor for HBV Treatment, in Silico Approach | Scholars Middle East Publishers [saudijournals.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Chloro-3-ethoxyaniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-ethoxyaniline is a substituted aromatic amine that serves as a crucial building block in the synthesis of a variety of organic molecules. Its unique structure, featuring a chloro, an ethoxy, and an amino group on a benzene ring, imparts specific reactivity that makes it a valuable intermediate in the pharmaceutical, agrochemical, and dye industries. This guide provides a comprehensive overview of the physical, chemical, and toxicological properties of 4-Chloro-3-ethoxyaniline, along with insights into its synthesis and applications, to support researchers and professionals in its effective and safe utilization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Chloro-3-ethoxyaniline is essential for its handling, application in synthesis, and for analytical purposes. While experimental data for some properties are limited, a combination of available information and predicted values provides a detailed profile of this compound.

| Property | Value | Source |

| CAS Number | 852854-42-3 | [1][2] |

| Molecular Formula | C₈H₁₀ClNO | [1][2] |

| Molecular Weight | 171.6 g/mol | [1][2] |

| Appearance | Predicted: Solid | Inferred from related compounds |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Predicted to be soluble in organic solvents such as methanol and DMSO. | Inferred from related compounds[3] |

Chemical Reactivity and Synthesis

The chemical behavior of 4-Chloro-3-ethoxyaniline is dictated by the interplay of its three functional groups. The amino group is a nucleophilic site and can undergo reactions typical of anilines, such as diazotization, acylation, and alkylation. The electron-donating ethoxy group and the electron-withdrawing chloro group influence the reactivity of the aromatic ring in electrophilic substitution reactions.

Synthesis Pathway

A common synthetic route to 4-Chloro-3-ethoxyaniline likely involves the reduction of a corresponding nitroaromatic precursor. This widely used industrial method for preparing anilines offers high yields and purity.

Caption: A potential synthetic pathway for 4-Chloro-3-ethoxyaniline.

Experimental Protocol: Synthesis via Reduction of a Nitroaromatic Precursor

This protocol describes a general method for the synthesis of substituted anilines by the reduction of the corresponding nitro compound.

Materials:

-

1-Chloro-2-ethoxy-4-nitrobenzene

-

Iron powder

-

Concentrated Hydrochloric Acid

-

Ethanol

-

Sodium Hydroxide solution

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, create a suspension of iron powder in a mixture of ethanol and water.

-

Add a small amount of concentrated hydrochloric acid to activate the iron.

-

Heat the mixture to reflux.

-

Add a solution of 1-Chloro-2-ethoxy-4-nitrobenzene in ethanol dropwise to the refluxing mixture.

-

After the addition is complete, continue refluxing until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and neutralize it with a sodium hydroxide solution.

-

Filter the mixture to remove the iron salts.

-

Extract the filtrate with an organic solvent.

-

Wash the organic layer with brine, dry it over an anhydrous drying agent, and concentrate it under reduced pressure to obtain the crude product.

-

Purify the crude 4-Chloro-3-ethoxyaniline by column chromatography or recrystallization.

Spectral Analysis

Spectral data is crucial for the identification and characterization of 4-Chloro-3-ethoxyaniline. While experimental spectra for this specific compound are not widely available, predicted data and analysis of related compounds can provide valuable insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the ethoxy group (a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons), and the amino group protons. The chemical shifts of the aromatic protons will be influenced by the positions of the chloro, ethoxy, and amino substituents.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule. The chemical shifts will be characteristic of the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Chloro-3-ethoxyaniline is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the alkyl chain of the ethoxy group, C=C stretching of the aromatic ring, and C-O and C-Cl stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (171.6 g/mol ). The fragmentation pattern will likely involve the loss of the ethoxy group, the chloro atom, and other characteristic fragments of substituted anilines. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observable for chlorine-containing fragments.

Applications in Research and Drug Development

4-Chloro-3-ethoxyaniline is a key intermediate in the synthesis of various target molecules in different industries.

-

Dyes and Pigments: It is used in the manufacturing of azo dyes and pigments for textiles and printing inks.[2][4] Its structure allows for the formation of stable and colored compounds.[2]

-

Pharmaceuticals: As a substituted aniline, it serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs). The functional groups on the molecule can be modified to create compounds with desired biological activities.

-

Agrochemicals: It is also employed in the production of certain pesticides and herbicides.

Caption: Key application areas of 4-Chloro-3-ethoxyaniline.

Safety and Handling

Due to the lack of a specific Material Safety Data Sheet (MSDS) for 4-Chloro-3-ethoxyaniline, safety precautions should be based on data for structurally similar compounds, such as 4-chloroaniline and other substituted anilines. These compounds are generally toxic and require careful handling.

Potential Hazards:

-

Toxicity: Likely to be toxic if swallowed, in contact with skin, or if inhaled.[5]

-

Irritation: May cause skin and eye irritation.[6]

-

Carcinogenicity: Some chloroanilines are considered to be possibly carcinogenic to humans.[5]

Recommended Safety Precautions:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety goggles.[7]

-

Handling: Avoid breathing dust, vapor, mist, or gas. Do not ingest. Wash thoroughly after handling.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.[7]

-

In case of eye contact: Rinse cautiously with water for several minutes.[6]

-

If inhaled: Move to fresh air.[6]

-

If swallowed: Immediately call a poison center or doctor.[7]

Conclusion

4-Chloro-3-ethoxyaniline is a versatile chemical intermediate with significant potential in various fields, particularly in the synthesis of dyes, pharmaceuticals, and agrochemicals. While a comprehensive set of experimental data for this specific compound is not yet available, this guide provides a detailed overview based on existing information and predictions for related structures. Researchers and professionals should exercise caution and adhere to strict safety protocols when handling this compound, drawing guidance from the safety profiles of similar anilines. Further research to fully characterize the physical, chemical, and toxicological properties of 4-Chloro-3-ethoxyaniline will be invaluable for its broader and safer application.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Synthesis with 4-Chloro-3-methoxyaniline: A Chemical Manufacturer's Perspective. [Link]

-

CPAchem. (2024, January 17). Safety data sheet. [Link]

-

Carl ROTH. Safety Data Sheet: 4-Chloroaniline. [Link]

-

SIELC Technologies. HPLC Method for Analysis of 4-ethoxyaniline on Primesep 100 Column. [Link]

-

PubChem. 4-Ethoxyaniline. [Link]

-

PubChem. 4-Chloro-3-methoxyaniline. [Link]

-

Pauluhn, J. (2001). Inhalation toxicity of 4-ethoxyaniline (p-phenetidine): critical analysis of results of subacute inhalation exposure studies in rats. Inhalation Toxicology, 13(10), 891-910. [Link]

-

SIELC Technologies. 4-Chloroaniline. [Link]

-

HMDB. 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0246391). [Link]

-

MySkinRecipes. 4-Chloro-3-ethoxyaniline. [Link]

-

MySkinRecipes. 4-Chloro-3-ethoxyaniline. [Link]

-

The Department of Chemistry, UWI, Mona, Jamaica. The IR Spectrum of 4-chloroaniline. [Link]

-

PubChem. 4-Chloro-3-methylaniline. [Link]

-

PubChem. 4-Chloroaniline. [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 100 MHz, chcl3, predicted) (NP0007559). [Link]

-

EPA. method 8131 aniline and selected derivatives by gas chromatography. [Link]

-

EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

-

ResearchGate. Mass fragmentation pattern for complexes 1-4. [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

SpectraBase. 4-chloro-3-ethoxyisoquinoline - Optional[FTIR] - Spectrum. [Link]

-

Merck Millipore. HPLC Application Note: USP method - 4-Chloroaniline using Purospher STAR columns. [Link]

-

ATAMAN CHEMICALS. 4-CHLOROANILINE. [Link]

-

PubChem. 3-Ethoxyaniline. [Link]

-

RSC Publishing. Electrochemical study of 4-chloroaniline in a water/acetonitrile mixture. A new method for the synthesis of 4-chloro-2-(phenylsulfonyl)aniline and N-(4-chlorophenyl)benzenesulfonamide. [Link]

-

University of California, Davis. Table of Characteristic IR Absorptions. [Link]

- Google Patents.

-

RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Link]

-

NIST. Benzenamine, 4-ethoxy-. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 4-Chloro-3-ethoxyaniline [myskinrecipes.com]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. 4-Chloro-3-methylaniline | C7H8ClN | CID 23536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. cpachem.com [cpachem.com]

Introduction: The Critical Role of Solubility in Process Chemistry

An In-Depth Technical Guide to the Solubility of 4-Chloro-3-ethoxyaniline in Common Organic Solvents

4-Chloro-3-ethoxyaniline is a substituted aniline that serves as a valuable intermediate in the synthesis of a wide array of chemical entities, including pharmaceuticals, agrochemicals, and specialized dyes.[1][2] Its molecular architecture, featuring an aromatic ring substituted with a chloro, an ethoxy, and an amino group, provides a versatile scaffold for synthetic transformations. However, the successful execution of these syntheses—from reaction kinetics to purification and final formulation—is fundamentally governed by the compound's solubility in various organic media.

For the process chemist or drug development professional, a comprehensive understanding of solubility is not merely academic; it is a cornerstone of process optimization, enabling rational solvent selection for reactions, efficient purification via crystallization, and the development of stable formulations. This guide provides a deep dive into the theoretical principles governing the solubility of 4-Chloro-3-ethoxyaniline, a robust experimental protocol for its quantitative determination, and a predictive analysis of its behavior in common organic solvents.

Physicochemical Profile and Its Influence on Solubility

The solubility behavior of 4-Chloro-3-ethoxyaniline is dictated by its molecular structure (Figure 1). The key functional groups and their contributions to intermolecular forces are:

-

Amino Group (-NH₂): This is a polar group capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the lone pair on the nitrogen atom). This feature is a primary driver of solubility in protic and other hydrogen-bond-accepting solvents.

-

Ethoxy Group (-OCH₂CH₃): The ether linkage introduces polarity and a hydrogen bond acceptor site (the oxygen atom). While the ethyl chain adds some nonpolar character, the overall effect of the ethoxy group is an enhancement of polarity compared to a simple alkyl group.

-

Chloro Group (-Cl): As an electronegative atom, chlorine introduces a dipole moment, contributing to the molecule's overall polarity and enabling dipole-dipole interactions.

-

Aromatic Ring: The benzene ring is inherently nonpolar and can participate in π-π stacking and van der Waals interactions, favoring solubility in nonpolar aromatic solvents.

The molecule thus possesses a mixed character: a polar "head" (amino and ethoxy groups) and a larger, more nonpolar "body" (the substituted benzene ring). This duality suggests that its solubility will be highly dependent on the specific nature of the solvent.

Caption: Chemical Structure of 4-Chloro-3-ethoxyaniline.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" provides a foundational qualitative tool for predicting solubility.[3] This means substances with similar intermolecular forces are more likely to be miscible. A more quantitative prediction can be achieved using Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from nonpolar van der Waals forces.

-

δP (Polar): Energy from polar dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonding.[4]

Two substances are likely to be soluble if their HSP values are close, meaning the distance (Ra) between them in the three-dimensional Hansen space is small.[5] While the specific HSP values for 4-Chloro-3-ethoxyaniline are not published, we can predict its solubility based on the properties of common solvents.

Predicted Solubility in Common Organic Solvents

The following table provides a qualitative prediction of the solubility of 4-Chloro-3-ethoxyaniline. These predictions are based on the structural analysis and theoretical principles discussed. Note: This table is for guidance and should be validated by experimental measurement as described in the following section.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol | High | These solvents are strong hydrogen bond donors and acceptors, readily interacting with the compound's amino and ethoxy groups. The relatively small alkyl chains do not significantly hinder solvation. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dimethylformamide (DMF), Acetonitrile | Moderate to High | These solvents can act as hydrogen bond acceptors and engage in strong dipole-dipole interactions.[6][7] Their polarity is well-matched to the solute, though the lack of hydrogen bond donation may slightly limit solubility compared to protic solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents are weakly polar and can engage in dipole-dipole interactions with the C-Cl bond of the solute. Their ability to solvate the highly polar amino group is limited, resulting in moderate solubility. |

| Aromatic | Toluene, Benzene | Low to Moderate | The aromatic rings of these solvents can interact favorably with the benzene ring of the solute via π-π stacking. However, their nonpolar nature makes them poor solvents for the polar functional groups. |

| Nonpolar | Hexane, Heptane | Low | These aliphatic hydrocarbon solvents only interact through weak van der Waals forces. The energy required to break the solute-solute interactions (especially hydrogen bonds) is not compensated by solute-solvent interactions. |

A Validated Protocol for Quantitative Solubility Determination

To move beyond prediction, quantitative measurement is essential. The isothermal equilibrium method, often referred to as the shake-flask method, is a robust and widely accepted technique.[8][9] The principles of this method are aligned with international standards such as the OECD Guideline 105 for testing chemicals, which ensures reliability and reproducibility.[10][11][12]

Core Principle

The method involves agitating an excess amount of the solid solute in the solvent of interest at a constant temperature until the solution reaches saturation (equilibrium). The concentration of the solute in the clear, saturated supernatant is then measured using a suitable analytical technique.

Required Materials and Equipment

-

High-purity 4-Chloro-3-ethoxyaniline

-

Analytical grade organic solvents

-

Thermostatic shaker or orbital incubator capable of maintaining temperature ±0.5 °C

-

Analytical balance (±0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Experimental Workflow

-

Preparation: Add an excess amount of 4-Chloro-3-ethoxyaniline to a series of glass vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated. A starting point is to add ~100 mg of solid to 5 mL of each test solvent.

-

Equilibration: Place the sealed vials in the thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures at a constant speed for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate, but this should be confirmed by taking measurements at successive time points (e.g., 24h, 36h, 48h) until the measured concentration remains constant.

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the vials to rest in the thermostatic bath for several hours to allow the excess solid to settle. This step is crucial to avoid aspirating solid particles during sampling.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. The filter removes any remaining microscopic particles. Causality Check: Using a filter of a material compatible with the solvent (e.g., PTFE for most organic solvents) is critical to prevent contamination or filter degradation.

-

Quantification: Dilute the filtered sample to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the sample using a validated analytical method, such as HPLC-UV. The presence of the aromatic ring provides a strong chromophore suitable for UV detection.

-

Calculation: The solubility (S), typically expressed in mg/mL or mol/L, is calculated from the measured concentration, taking into account the dilution factor.

Caption: Experimental workflow for solubility determination.

Logical Framework: From Structure to Application

The practical application of solubility data is rooted in a logical progression from the molecule's fundamental properties. Understanding these relationships is key to troubleshooting and process innovation.

Caption: Logical relationships in solubility science.

Conclusion

While comprehensive public data on the solubility of 4-Chloro-3-ethoxyaniline is limited, a robust predictive framework can be established based on its molecular structure and the principles of intermolecular forces. It is predicted to be highly soluble in polar protic solvents like methanol and ethanol, moderately to highly soluble in polar aprotic solvents, and poorly soluble in nonpolar aliphatic solvents. This guide provides the theoretical foundation and a detailed, validated experimental protocol required for researchers to quantitatively determine the solubility in any solvent system of interest. Such empirical data is indispensable for the efficient and scalable use of this important chemical intermediate in research and development.

References

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

-

Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. Retrieved from [Link]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.3E: Experimentally Testing Solvents. Retrieved from [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]

-

Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Hansen Solubility. (n.d.). HSP for Beginners. Retrieved from [Link]

-

Deneme, I., et al. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-3-methoxyaniline. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Synthesis with 4-Chloro-3-methoxyaniline: A Chemical Manufacturer's Perspective. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 4-CHLOROANILINE. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-3-methylaniline. Retrieved from [Link]

-

Peter Huber Kältemaschinenbau AG. (n.d.). Solubility determination and crystallization. Retrieved from [Link]

-

Solubility of Things. (n.d.). 4-Chloroaniline. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-Chloro-3-ethoxyaniline. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

-

Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4-Chloro-3-ethoxyaniline [myskinrecipes.com]

- 3. Solvent Miscibility Table [sigmaaldrich.com]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. filab.fr [filab.fr]

- 11. oecd.org [oecd.org]

- 12. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

IUPAC name and synonyms for 4-Chloro-3-ethoxyaniline

An In-depth Technical Guide to 4-Chloro-3-ethoxyaniline

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Chloro-3-ethoxyaniline, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require a detailed understanding of this compound's properties, synthesis, and applications. We will delve into its chemical identity, synthesis protocols, reactivity, and critical safety considerations, grounding all information in established scientific principles and authoritative data.

Core Chemical Identity and Nomenclature

4-Chloro-3-ethoxyaniline is a substituted aromatic amine whose structural characteristics—a chloro group and an ethoxy group on the aniline ring—make it a versatile precursor in various synthetic applications.

IUPAC Name and Synonyms

-

Systematic IUPAC Name : 4-Chloro-3-ethoxyaniline

-

Common Synonyms : (4-chloro-3-ethoxyphenyl)amine[1]

Key Chemical Identifiers

A summary of the essential identifiers for 4-Chloro-3-ethoxyaniline is presented in the table below. These identifiers are crucial for unambiguous documentation, procurement, and regulatory compliance.

| Identifier | Value | Source |

| CAS Number | 852854-42-3 | [1][2] |

| Molecular Formula | C₈H₁₀ClNO | [1][2] |

| Molecular Weight | 171.62 g/mol | [2] |

| MDL Number | MFCD11053831 | [2] |

Physicochemical Properties and Handling

The physical state and solubility of 4-Chloro-3-ethoxyaniline dictate its handling and storage requirements. While specific experimental data for this exact compound is sparse, properties can be inferred from closely related analogues like 4-Chloro-3-methoxyaniline.

-

Appearance : Expected to be a white to off-white or brown crystalline solid, similar to its methoxy analogue.[3]

-

Solubility : Its structure suggests moderate solubility in nonpolar organic solvents and limited solubility in water.

-

Storage : For optimal stability, the compound should be stored in a dry, sealed container at 2-8°C, protected from light.[2]

Synthesis and Purification: A Validated Protocol

While multiple synthetic routes may exist, a common and reliable method for preparing substituted anilines is the catalytic reduction of the corresponding nitro compound. This approach is widely documented for analogous structures and offers high yields and purity.[4][5][6]

Causality of the Synthetic Choice

The choice of catalytic hydrogenation of 4-chloro-3-ethoxynitrobenzene is based on its efficiency and selectivity. The nitro group is readily reduced to an amine under standard hydrogenation conditions (e.g., using catalysts like Palladium on carbon or Platinum) without affecting the chloro or ethoxy substituents on the aromatic ring. This method is a cornerstone of industrial and laboratory synthesis for its reliability and scalability.

Experimental Protocol: Catalytic Hydrogenation

Objective: To synthesize 4-Chloro-3-ethoxyaniline from 4-chloro-3-ethoxynitrobenzene.

Materials:

-

4-chloro-3-ethoxynitrobenzene (starting material)

-

Palladium on Carbon (Pd/C, 10% w/w), or alternative catalyst like Pt/C

-

Ethanol or Ethyl Acetate (solvent)

-

Hydrogen gas (H₂)

-

Diatomaceous earth (for filtration)

Procedure:

-

Reactor Setup : In a hydrogenation vessel (e.g., a Parr shaker), dissolve 4-chloro-3-ethoxynitrobenzene in a suitable solvent like ethanol.

-

Catalyst Addition : Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition. The catalyst loading is typically 1-5 mol% relative to the substrate.

-

Hydrogenation : Seal the vessel and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen (typically 3-4 atm) and begin vigorous agitation.

-

Reaction Monitoring : The reaction is exothermic. Monitor the temperature and pressure. The reaction is complete when hydrogen uptake ceases. This can be confirmed by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by checking for the disappearance of the starting material.

-

Catalyst Removal : Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.

-

Isolation : Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure 4-Chloro-3-ethoxyaniline.

Synthesis Workflow Diagram

Caption: Figure 1: Synthesis & Purification Workflow.

Chemical Reactivity and Core Applications

The utility of 4-Chloro-3-ethoxyaniline stems from the combined electronic effects of its substituents. The nucleophilic amino group is the primary site of reaction, while the electron-donating ethoxy group and the electron-withdrawing chloro group modulate the reactivity of the aromatic ring, making it a highly adaptable reagent.

Key Applications

This compound is primarily used as a versatile intermediate in several industrial sectors.

-

Dyes and Pigments : It is a crucial building block for synthesizing azo dyes and pigments, especially for disperse dyes used in textiles and printing inks.[2] Its structure allows for the creation of stable colorants with excellent fastness properties through diazotization and coupling reactions.[2]

-

Pharmaceuticals : As a substituted aniline, it serves as a valuable starting material in the synthesis of active pharmaceutical ingredients (APIs).[2] The presence of chlorine is a common feature in many FDA-approved drugs, making chloro-anilines attractive scaffolds for drug discovery programs aimed at developing novel therapeutics.[7][8]

-

Agrochemicals : The molecule is also employed in the development of pesticides and herbicides, where the substituted aniline core can be incorporated into larger, biologically active molecules.[2]

Application Pathway Diagram

Caption: Figure 2: Major Application Pathways.

Safety, Handling, and Toxicology

Substituted anilines, particularly chlorinated ones, require careful handling due to their potential toxicity. The following information is based on data for closely related compounds like 4-chloroaniline and should be treated as a guideline. Always consult the specific Material Safety Data Sheet (MSDS) for 4-Chloro-3-ethoxyaniline before handling.

Hazard Identification (based on analogous compounds)

-

Acute Toxicity : Toxic if swallowed, in contact with skin, or if inhaled.[9][10]

-

Skin Sensitization : May cause an allergic skin reaction.[9]

-

Carcinogenicity : May cause cancer (classification for 4-chloroaniline).[9]

-

Environmental Hazard : Very toxic to aquatic life with long-lasting effects.[9]

Recommended Handling and Protective Measures

-

Engineering Controls : Always work in a well-ventilated area, preferably under a chemical fume hood.[9]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[10][11]

-

Hygiene : Wash hands and skin thoroughly after handling.[9][10] Do not eat, drink, or smoke in the work area.[10] Contaminated work clothing should not be allowed out of the workplace.[9]

First Aid Procedures

-

Inhalation : Move the person to fresh air. If breathing has stopped, apply artificial respiration and seek immediate medical attention.[9]

-

Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water. Call a physician.[9]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.[9]

-

Ingestion : If swallowed, give two glasses of water to drink. Do NOT induce vomiting. Seek immediate medical attention.[9][10]

References

- 1. scbt.com [scbt.com]

- 2. 4-Chloro-3-ethoxyaniline [myskinrecipes.com]

- 3. 4-Chloro-3-methoxyaniline, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 4-Ethoxyaniline Hydrochloride|CAS 637-56-9 [benchchem.com]

- 5. 4-Chloroaniline - Wikipedia [en.wikipedia.org]

- 6. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. cpachem.com [cpachem.com]

Navigating the Labyrinth: A Senior Scientist's Guide to the Material Safety Data Sheet of 4-Chloro-3-ethoxyaniline

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and drug development, a profound understanding of the chemical entities we handle is not merely a regulatory formality but a cornerstone of scientific integrity and personal safety. This guide provides an in-depth review of the material safety data sheet (MSDS), now globally standardized as the Safety Data Sheet (SDS), for 4-Chloro-3-ethoxyaniline. As a senior application scientist, my objective is to move beyond a cursory reading of sections, and instead, to instill a deep, causal understanding of the "why" behind each safety recommendation and procedural step. We will dissect the likely hazards of this specific molecule by drawing upon data from structurally analogous compounds, thereby constructing a robust framework for its safe handling and application.

Deconstructing the Molecule: Hazard Identification from First Principles

Aromatic amines, as a class, are recognized for their potential to be absorbed through the skin and to cause health effects, including carcinogenicity and mutagenicity.[1][2][3] The chloro- and ethoxy- substitutions will influence the molecule's lipophilicity and metabolic pathways, which are critical determinants of its toxicokinetics.

Inferred Hazard Classification:

Based on data for analogous compounds, 4-Chloro-3-ethoxyaniline should be treated with extreme caution and is likely to be classified as:

-

Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[4][5][6]

-

Skin Sensitization: May cause an allergic skin reaction.[4][5][6]

-

Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[4][5][6]

This conservative approach is a self-validating system; by assuming a higher hazard profile in the absence of specific data, we build in a margin of safety.

The Laboratory Citadel: Engineering Controls and Personal Protective Equipment (PPE)

The primary directive in handling any potentially hazardous chemical is to minimize exposure. This is achieved through a multi-layered defense, beginning with engineering controls and culminating in personal protective equipment.

Engineering Controls: The First Line of Defense

-

Ventilation: All work with 4-Chloro-3-ethoxyaniline must be conducted in a certified chemical fume hood.[4][7] This is non-negotiable. The causality is simple: a fume hood provides a physical barrier and actively removes airborne particulates and vapors, preventing inhalation, the most direct route of exposure.

-

Designated Work Area: Establish a clearly marked and restricted area for handling this compound. This prevents cross-contamination of common laboratory spaces.

Personal Protective Equipment: The Last Barrier

Your PPE is your final and most personal line of defense. Its selection and use should be meticulous.

| PPE Component | Specification | Rationale |

| Gloves | Nitrile or other chemically resistant gloves. | Aromatic amines can be absorbed through the skin.[1] The glove material must be impermeable to the compound. Always check the manufacturer's glove compatibility chart. |

| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes and airborne particles. |

| Lab Coat | A buttoned, long-sleeved lab coat. | Provides a removable barrier to protect skin and clothing from contamination. |

| Respiratory Protection | Not typically required if work is performed in a fume hood. | In the event of a spill or ventilation failure, a respirator with an appropriate cartridge for organic vapors and particulates may be necessary. |

The Sanctity of the Protocol: Safe Handling, Storage, and Disposal

A cavalier attitude has no place in a research environment. Adherence to a well-defined protocol is paramount.

Step-by-Step Handling Protocol:

-

Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. The fume hood sash should be at the lowest practical height.

-

Weighing: If weighing the solid, do so in the fume hood on a disposable weigh boat. This minimizes the risk of generating airborne dust.

-

Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

-

Reactions: Conduct all reactions within the fume hood.

-

Post-Handling: After use, decontaminate the work area with an appropriate solvent. Remove gloves and wash hands thoroughly with soap and water.[4][7]

Storage:

-

Store 4-Chloro-3-ethoxyaniline in a tightly sealed, clearly labeled container.

-

Keep it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8]

-

A locked cabinet or a designated, restricted area is recommended.[4][7]

Disposal:

-

All waste containing 4-Chloro-3-ethoxyaniline must be disposed of as hazardous waste.

-

Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour down the drain.[4][7]

When the Unexpected Occurs: Emergency Procedures and First Aid

Preparedness is key to mitigating the consequences of an accidental exposure.

Emergency Response Workflow:

Caption: Emergency Response Workflow for Accidental Exposure.

First-Aid Measures:

| Exposure Route | Action |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9][10] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[9][10] Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10][11] |

Toxicological Insights: Understanding the Health Hazards

The primary health concerns with aromatic amines are their potential for acute toxicity and long-term carcinogenic effects.[1][2][3]

Mechanism of Toxicity (Inferred):

Aromatic amines can be metabolized in the liver to reactive intermediates that can bind to DNA and other macromolecules, leading to cellular damage and mutations. This is the underlying principle for their potential carcinogenicity. The presence of the chlorine atom may enhance this effect.

Acute Effects:

-

Exposure can lead to methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[12] Symptoms include headache, dizziness, and a bluish discoloration of the skin and lips.[12]

Chronic Effects:

-

Prolonged or repeated exposure may damage the liver and kidneys.[12]

-

The most significant long-term risk is the potential for cancer.[4][5][6]

Conclusion: A Culture of Safety

The safe handling of 4-Chloro-3-ethoxyaniline, and indeed any chemical in a research setting, is not merely about following a set of rules. It is about cultivating a culture of safety that is grounded in a deep understanding of the chemical's properties and potential hazards. By treating this compound with the respect it deserves, and by diligently applying the principles outlined in this guide, we can ensure that our pursuit of scientific advancement does not come at the cost of our health and well-being.

References

- Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.

- ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.

- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.

- ACS Publications. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.

- NIOSH - CDC. (n.d.). First Aid Procedures for Chemical Hazards.

- Sigma-Aldrich. (2024, September 9). SAFETY DATA SHEET.

- ACS Figshare. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.

- Aarti Industries. (2021, October 15). 106-47-8_GPS_4-Chloroaniline (CL-4: PUBLIC).

- Thermo Fisher Scientific. (2012, July 5). 4-Chloro-3-methoxyaniline - SAFETY DATA SHEET.

- SKC Ltd. (n.d.). TEST KIT Instructions Aromatic Amines.

- TRADESAFE. (2024, August 8). First Aid Treatment Steps for Chemical Safety.

- CPAChem. (2024, January 17). Safety data sheet.

- Loba Chemie. (n.d.). 4-Chloroaniline 103500 - Safety Data Sheet.

- Santa Cruz Biotechnology. (n.d.). 4-Chloroaniline.

- Thermo Fisher Scientific. (2010, May 24). SAFETY DATA SHEET.

- OXFORD LAB FINE CHEM LLP. (n.d.). material safety data sheet - 4-chloro aniline 98%.

- Quadrasperse. (2014, June 10). SAFETY DATA SHEET.

- Ministry of Health. (2019, May 28). First Aid - Chemical Poisoning.

- Hazardous Chemical Information System (HCIS). (n.d.). Details.

- Ossila. (2023, August 16). 4-Chloro-3-fluoroaniline - SAFETY DATA SHEET.

- Loba Chemie. (2016, May 18). 4-CHLOROANILINE FOR SYNTHESIS MSDS CAS-No.: 106-47-8 MSDS.

- CymitQuimica. (n.d.). 4-Ethoxyaniline.

- TCI Chemicals. (2025, September 1). SAFETY DATA SHEET.

- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.

- Greenergy. (2020, December). Safety Data Sheet ULSDiesel.

- Redox. (2022, October 16). Safety Data Sheet Phosphonates PBTC.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Item - Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - American Chemical Society - Figshare [acs.figshare.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. dcfinechemicals.com [dcfinechemicals.com]

- 6. lobachemie.com [lobachemie.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 10. trdsf.com [trdsf.com]

- 11. First Aid - Chemical Poisoning [moh.gov.sa]

- 12. aarti-industries.com [aarti-industries.com]

A Technical Guide to High-Purity 4-Chloro-3-ethoxyaniline: From Sourcing to Quality Control

For researchers, medicinal chemists, and professionals in drug development, the quality of starting materials is paramount. This guide provides an in-depth technical overview of 4-Chloro-3-ethoxyaniline, a key building block in the synthesis of various high-value molecules. We will explore its commercial availability, discuss potential synthetic and purification strategies, and detail rigorous analytical methodologies for ensuring high purity, a critical factor for successful research and development.

Introduction to 4-Chloro-3-ethoxyaniline

4-Chloro-3-ethoxyaniline, with the molecular formula C₈H₁₀ClNO, is a substituted aniline that serves as a versatile intermediate in organic synthesis.[1] Its structure, featuring a chloro group and an ethoxy group on the aniline ring, provides a unique combination of electronic and steric properties that are leveraged in the development of pharmaceuticals, agrochemicals, and specialized dyes and pigments.[2] The precise positioning of these functional groups allows for regioselective reactions, making it a valuable precursor for complex molecular architectures. In the context of drug discovery, chloro-containing compounds are integral to a significant portion of FDA-approved drugs, highlighting the importance of halogenated intermediates like 4-Chloro-3-ethoxyaniline.[3][4]

Commercial Sourcing and Availability

High-purity 4-Chloro-3-ethoxyaniline is available from a select number of chemical suppliers who specialize in research chemicals and biochemicals. When sourcing this compound, it is crucial to consider not only the listed purity but also the supplier's quality control documentation, such as a Certificate of Analysis (CoA).

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Notes |

| Santa Cruz Biotechnology | 852854-42-3 | C₈H₁₀ClNO | 171.6 g/mol | Offered as a biochemical for research purposes.[1] |

| MySkinRecipes | 852854-42-3 | C₈H₁₀ClNO | 171.62 g/mol | Primarily listed as an intermediate for azo dyes and pigments.[2] |

| CHIRALEN | 852854-42-3 | C₈H₁₀ClNO | - | Research and development supplier. |

Note: The availability and specifications of 4-Chloro-3-ethoxyaniline may vary. It is recommended to contact suppliers directly for the most current information.

For comparison, the closely related compound, 4-Chloro-3-methoxyaniline, is more widely available from suppliers such as TCI America, Simson Pharma, and NINGBO INNO PHARMCHEM CO.,LTD., often with purities of 98% or higher.[5][6][7] This suggests that the synthesis and purification of such substituted anilines are well-established processes.

Synthetic Pathways and Considerations

While specific, detailed synthetic procedures for 4-Chloro-3-ethoxyaniline are not abundant in readily available literature, a common and effective method for the synthesis of substituted anilines is the reduction of the corresponding nitro compound. A plausible synthetic route would involve the catalytic hydrogenation of 1-chloro-2-ethoxy-4-nitrobenzene.

A process for a similar compound, 4-chloro-2,5-dimethoxyaniline, involves the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene using hydrogen gas with a platinum-on-carbon (Pt/C) catalyst in a solvent like xylene at elevated temperatures and pressures.[8] This approach can be adapted for the synthesis of 4-Chloro-3-ethoxyaniline.

Key considerations for synthesis include:

-

Catalyst Selection: Palladium or platinum on carbon are common choices for nitro group reductions. The choice of catalyst can influence reaction kinetics and selectivity.

-

Reaction Conditions: Temperature, pressure, and solvent must be carefully optimized to ensure complete conversion and minimize side reactions.

-

Workup Procedure: After the reaction, the catalyst is typically removed by filtration, and the product is isolated from the solvent. An aqueous workup may be necessary to remove any inorganic byproducts.

Purification to High-Purity Grade

Achieving high purity is critical for applications in drug development, where even trace impurities can have significant impacts on biological activity and safety. The primary impurities in synthesized 4-Chloro-3-ethoxyaniline are likely to be unreacted starting material, isomeric byproducts, and products of side reactions. A multi-step purification strategy is often necessary.

Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids. The choice of solvent is crucial and should be determined experimentally. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities remain either soluble or insoluble at all temperatures.

Experimental Protocol: Recrystallization

-

Solvent Screening: Test the solubility of the crude 4-Chloro-3-ethoxyaniline in a variety of solvents (e.g., ethanol, methanol, isopropanol, toluene, hexanes, and mixtures thereof) at room temperature and at their boiling points.

-

Dissolution: In a flask equipped with a reflux condenser, dissolve the crude product in a minimal amount of the chosen hot solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Flash Chromatography

For non-crystalline products or when recrystallization is ineffective, flash chromatography is the method of choice. It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.

Experimental Protocol: Flash Chromatography

-

Stationary Phase: Prepare a column packed with silica gel.

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent, and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed product is loaded onto the top of the column.

-

Mobile Phase Selection: Using thin-layer chromatography (TLC), determine a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation of the desired product from its impurities.

-

Elution: Pass the mobile phase through the column under positive pressure, collecting fractions.

-

Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 4-Chloro-3-ethoxyaniline.

The following diagram illustrates a general workflow for the purification of synthesized 4-Chloro-3-ethoxyaniline.

Caption: Purification workflow for 4-Chloro-3-ethoxyaniline.

Analytical Methods for Purity Assessment

Rigorous analytical testing is essential to confirm the identity and purity of 4-Chloro-3-ethoxyaniline. A combination of chromatographic and spectroscopic techniques should be employed. For pharmaceutical development, a purity of ≥99.5% as determined by HPLC is often a requirement.[9]

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive method for quantifying the purity of non-volatile compounds.[9]